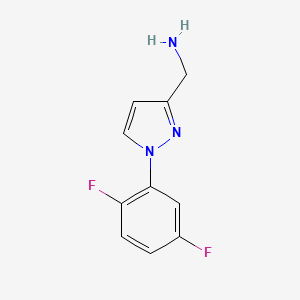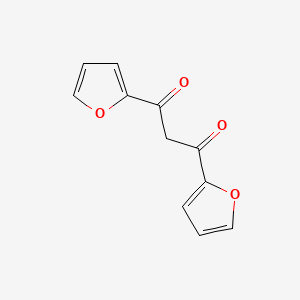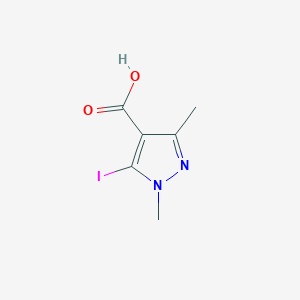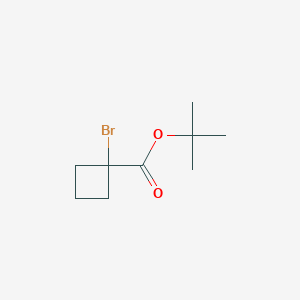![molecular formula C10H18FNO5S B13494163 tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a complex organic compound featuring a tert-butyl group, a fluorosulfonyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the morpholine ring. The tert-butyl group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate carboxylic acids . The fluorosulfonyl group can be added via sulfonylation reactions, using reagents like fluorosulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2S)-2-[(methylsulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (2S)-2-[(bromosulfonyl)methyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methyl, chloro, and bromo counterparts .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H18FNO5S |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
BRMSILWBYYTXPF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)



![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)





![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
